molecular formula C8H12N2O B8461546 2-Amino-1-pyridin-3-yl-propan-1-ol

2-Amino-1-pyridin-3-yl-propan-1-ol

Cat. No.: B8461546
M. Wt: 152.19 g/mol
InChI Key: YCESFXKVLQPUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-pyridin-3-yl-propan-1-ol is an amino alcohol derivative featuring a pyridine ring substituted with an amino group and a propanol side chain. Pyridine-based amino alcohols are of significant interest in medicinal chemistry and material science due to their dual functionality (basic amino groups and hydrophilic alcohol groups), which enhances their solubility and binding properties in biological systems. However, the evidence primarily highlights structurally related analogs, enabling a comparative analysis of substituent effects and applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-1-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6,8,11H,9H2,1H3

InChI Key

YCESFXKVLQPUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CN=CC=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Properties of Pyridine-Based Amino Alcohols

Compound Name Molecular Formula M.W. (g/mol) CAS No. Substituents Price (1 g)
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 89226-78-8 –NH₂ at C2, –CH₂CH₂CH₂OH $400
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.18 1228666-36-1 –NH₂ at C2, –F at C5 $400
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 294.10 –NH₂ at C2, –I at C5
2-Aminopyridin-3-ol C₅H₆N₂O 110.11 16867-03-1 –NH₂ at C2, –OH at C3
Key Observations:
  • Substituent Effects: Fluorine (): The addition of fluorine at C5 increases molecular weight (170.18 g/mol vs. Iodine (): The iodine substituent significantly elevates molecular weight (294.10 g/mol) and may confer utility in radiopharmaceuticals or as a heavy-atom derivative for crystallography. Hydroxyl vs. Propanol (): 2-Aminopyridin-3-ol lacks the propanol chain, reducing hydrophilicity compared to its analogs. Its safety data highlights acute toxicity (e.g., skin/eye irritation), necessitating stringent handling protocols .
  • Price Trends: Despite structural variations, 1 g quantities of both fluorinated and non-fluorinated derivatives are priced identically ($400), suggesting similar synthetic complexity or demand .

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